Scaffold Activity Confirmation via EP12: c-Myc G4 Stabilization and Anti-Myeloma Potency in the 3,5-Dimethylphenoxyethyl-Benzimidazole Series
920118-08-7 shares its 1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazole core with EP12, a validated c-Myc G4 stabilizer. EP12 demonstrated IC50 = 6.16 µM against RPMI-8226 multiple myeloma cells and suppressed c-Myc mRNA and protein expression at 5 µM [1]. While direct activity data for 920118-08-7 are not publicly reported, the structural commonality of the core suggests 920118-08-7 may engage c-Myc G4 or related nucleic acid structures, with potency and selectivity critically dependent on the C2 furylcarboxamide substituent [1]. This constitutes class-level inference without direct head-to-head comparison.
| Evidence Dimension | Cytotoxicity (RPMI-8226 multiple myeloma cells) |
|---|---|
| Target Compound Data | Not directly reported for CAS 920118-08-7 |
| Comparator Or Baseline | EP12 (CAS 2882916-73-4): IC50 = 6.16 µM [1] |
| Quantified Difference | Cannot be calculated; EP12 data serves as scaffold reference only |
| Conditions | RPMI-8226 cell line, 48 h MTT assay; c-Myc mRNA/protein measured by qPCR and Western blot at 5 µM [1] |
Why This Matters
Establishes the biological relevance of the 3,5-dimethylphenoxyethyl-benzimidazole core and sets an empirical baseline that 920118-08-7 must be measured against before any claim of differentiation can be made.
- [1] Zhou Y, et al. Design, synthesis, and biological evaluation of novel benzimidazolyl isoxazole derivatives as potential c-Myc G4 stabilizers to suppress c-Myc transcription and myeloma growth. Journal of Molecular Structure. 2023;1275:134673. View Source
